4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, commonly known as DABT, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of triazole derivatives and possesses various biological activities.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of 1,2,4-triazoles, which include compounds like 4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, show promising antimicrobial activities. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing good or moderate activity for most compounds (Bayrak et al., 2009). Similarly, Xiao et al. (2013) studied pyridine derivatives and found them effective against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2013).
Corrosion Inhibition
These triazole derivatives have also been explored for their corrosion inhibiting properties. Ansari et al. (2014) studied Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari et al., 2014). Additionally, Farsak et al. (2017) investigated the anticorrosion effect of a similar compound, finding it to be an effective inhibitor for acid corrosion of mild steel (Farsak et al., 2017).
Surface Activity
El-Sayed (2006) explored the surface activity of 1,2,4-triazole derivatives, finding that these compounds can be utilized as surface active agents, in addition to their antimicrobial properties (El-Sayed, 2006).
Antitumor Activities
The potential antitumor activities of these compounds have also been examined. For instance, El-Moneim et al. (2011) conducted a study evaluating the antioxidant and antitumor activities of nitrogen heterocycles, which included triazole derivatives (El-Moneim et al., 2011).
Conformational Analysis and Drug Development
Kumar et al. (2021) performed a conformational analysis and DFT investigations on triazole derivatives, suggesting their potential in drug development, particularly for tuberculosis (Kumar et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5S/c15-11-2-1-3-12(16)10(11)8-18-21-13(19-20-14(21)22)9-4-6-17-7-5-9/h1-8H,(H,20,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXXYQUKLREXKH-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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